![molecular formula C21H16F3NO3 B3471773 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B3471773.png)
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Overview
Description
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is an intricate organic compound known for its complex structure. The compound features a trifluoromethylphenyl group, a chromeno backbone, and an oxazinone ring. This unique structure offers a wide range of chemical and biological properties, making it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves several steps:
Formation of the Chromeno Backbone: Starting with a suitable precursor such as 2-hydroxybenzaldehyde and a substituted styrene, through a base-catalyzed aldol condensation reaction, the chromeno structure can be established.
Incorporation of the Trifluoromethylphenyl Group: This group is introduced via a nucleophilic aromatic substitution reaction. The trifluoromethyl group is particularly resistant to metabolic breakdown, enhancing the stability of the compound.
Oxazinone Ring Formation: The final step involves cyclization under acidic conditions to form the oxazinone ring. The reaction generally requires a catalyst such as trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions, high yield, and purity. Green chemistry principles, such as minimizing solvent use and optimizing energy efficiency, are often applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, converting the oxazinone ring to an amino alcohol.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), or electrophiles like alkyl halides
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amino alcohols, alkylated derivatives
Substitution Products: Various substituted aromatic or heterocyclic compounds
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalysis, facilitating various organic transformations.
Materials Science: Potential use in the design of organic electronic materials due to its unique electronic properties.
Biology
Drug Design: Investigated for its potential as a pharmacophore in drug discovery, particularly for its stability and bioavailability.
Biomolecular Research: Used as a probe in studying enzyme interactions due to its fluorescent properties.
Medicine
Diagnostics: Used in diagnostic assays, leveraging its stability and specificity.
Industry
Agriculture: Possible applications as a component in pesticides or herbicides due to its chemical stability.
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, blocking their active sites and preventing substrate binding.
Receptor Binding: Binds to specific receptors on cell surfaces, triggering a series of intracellular events.
Gene Expression Modulation: Affects gene expression by interacting with transcription factors or directly with DNA.
Comparison with Similar Compounds
Similar Compounds
**2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-6(7H)-one
**3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6(7H)-one
**3-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-6(7H)-one
Uniqueness
What sets 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its combination of the trifluoromethylphenyl group with a chromeno-oxazinone backbone, offering enhanced stability, bioavailability, and a broad spectrum of reactivity. This makes it particularly valuable in research and industrial applications.
Feel free to dive deeper into any section, or if there's something more you'd like to explore, just let me know!
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)12-3-1-4-13(9-12)25-10-17-18(27-11-25)8-7-15-14-5-2-6-16(14)20(26)28-19(15)17/h1,3-4,7-9H,2,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTBDIDKHKEUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



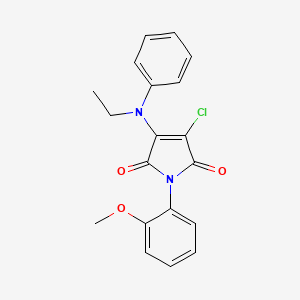
![3-chloro-1-(3,4-dichlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471722.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471726.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471733.png)
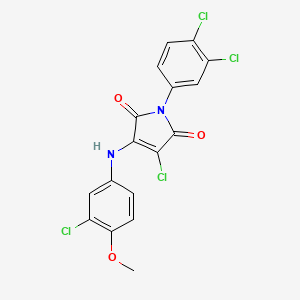
![3-chloro-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471747.png)
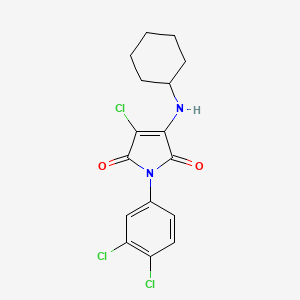
![ethyl 4-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3471760.png)
![3-(4-chlorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B3471761.png)
![4-bromo-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3471765.png)
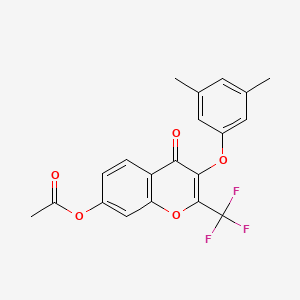
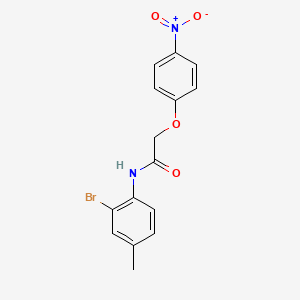
![7-[(4-bromobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B3471799.png)
